molecular formula C18H20N6O2S B2890470 (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1040678-99-6

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2890470
CAS No.: 1040678-99-6
M. Wt: 384.46
InChI Key: LXKWWOBZPUWVPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition reaction, and the formation of the piperazine ring, possibly through a reductive amination or a cyclization reaction . The methoxy group could be introduced through an etherification reaction, and the thiophene ring could be synthesized through a Paal-Knorr synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring and the thiophene ring are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could impart basicity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the tetrazole ring could participate in substitution reactions or could be reduced. The piperazine ring could undergo alkylation or acylation reactions. The methoxy group could be cleaved under acidic conditions, and the thiophene ring could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Bektaş et al. (2007) involved the synthesis of various derivatives, including a compound using 4-methoxybenzaldehyde, which showed antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Biological Activity

  • Nagaraj et al. (2018) synthesized novel compounds from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine, including derivatives with a 4-methoxyphenyl moiety. These compounds exhibited significant antibacterial activity against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).

Selective Estrogen Receptor Modulator (SERM) Research

  • Palkowitz et al. (1997) discovered that replacing the carbonyl group in raloxifene with oxygen resulted in increased estrogen antagonist potency. This compound, closely related to the one , showed potential as a novel SERM (Palkowitz et al., 1997).

Synthesis of Analgesic and Anti-Inflammatory Agents

  • Abu‐Hashem et al. (2020) synthesized novel compounds including derivatives of methanone for potential use as analgesic and anti-inflammatory agents. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Pyridine Derivatives

  • Patel et al. (2011) synthesized pyridine derivatives with antimicrobial activity, including compounds with a structure similar to the one . These showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis of PPARpan Agonists

  • Guo et al. (2006) detailed the synthesis of a potent PPARpan agonist, utilizing a structure that includes a methanone component, relevant to the chemical (Guo et al., 2006).

Synthesis, Quantification, and Molecular Docking

  • FathimaShahana and Yardily (2020) conducted a study involving the synthesis and molecular docking of a novel compound, which included structural analysis relevant to the chemical (FathimaShahana & Yardily, 2020).

Synthesis and Biological Activity of Thiazole Derivatives

  • Mhaske et al. (2014) synthesized thiazole derivatives with antimicrobial activity, which included piperazin-1-yl methanone derivatives, showcasing the utility of this component in developing antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Crystal Structure and DFT Calculations

  • Kumara et al. (2017) conducted crystal structure studies and DFT calculations on piperazine derivatives, providing insights into the structural and electronic properties of similar compounds (Kumara et al., 2017).

Antidepressant Drug Development

  • Orus et al. (2002) synthesized benzo[b]thiophene derivatives as potential dual antidepressant drugs, including compounds with a piperazin-1-yl methanone structure, highlighting its relevance in developing treatments for depression (Orus et al., 2002).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-26-15-6-4-14(5-7-15)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKWWOBZPUWVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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